molecular formula C5H10N4S B13810099 5-Butylsulfanyl-1H-tetrazole CAS No. 21871-49-8

5-Butylsulfanyl-1H-tetrazole

Cat. No.: B13810099
CAS No.: 21871-49-8
M. Wt: 158.23 g/mol
InChI Key: ZQWPRRKKNOCZKK-UHFFFAOYSA-N
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Description

5-Butylsulfanyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-substituted 1H-tetrazoles, including 5-Butylsulfanyl-1H-tetrazole, typically involves the [2+3] cycloaddition reaction between nitriles and azides. One common method is the reaction of butylthiocyanate with sodium azide in the presence of a catalyst such as zinc chloride or copper salts. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles, can improve the reaction rate and selectivity while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Butylsulfanyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other nitrogen-containing derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butylsulfanyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylsulfanyl-1H-tetrazole in biological systems is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and electrostatic interactions due to the presence of the tetrazole ring. The sulfur atom in the butylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfanyl-1H-tetrazole
  • 5-Ethylsulfanyl-1H-tetrazole
  • 5-Propylsulfanyl-1H-tetrazole

Uniqueness

5-Butylsulfanyl-1H-tetrazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. The longer butyl chain may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

21871-49-8

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

5-butylsulfanyl-2H-tetrazole

InChI

InChI=1S/C5H10N4S/c1-2-3-4-10-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9)

InChI Key

ZQWPRRKKNOCZKK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NNN=N1

Origin of Product

United States

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